1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol
Overview
Description
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is a useful research compound. Its molecular formula is C7H5BrF3NO and its molecular weight is 256.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol and its derivatives are explored for their potential in coordination chemistry, particularly in forming complexes with metals. These complexes have been found useful in biological sensing and in achieving unusual thermal and photochemical spin-state transitions. For instance, luminescent lanthanide compounds, which include derivatives of this compound, exhibit properties that are beneficial for biological sensing applications. Moreover, iron complexes of related ligands demonstrate unique thermal and photochemical behaviors, indicating the versatility of these compounds in designing materials with specific magnetic or optical properties (Halcrow, 2005).
Organic Synthesis
In organic synthesis, derivatives of this compound, such as 2-bromo-6-isocyanopyridine, have shown significant potential as convertible isocyanides for multicomponent chemistry. These derivatives offer a combination of good stability, efficient synthetic utility, and versatility, making them suitable reagents for synthesizing complex organic molecules, including potent opioids through efficient synthetic routes (van der Heijden et al., 2016).
Catalysis
The catalytic applications of compounds related to this compound, particularly in transition metal complexes, have been extensively researched. These compounds are utilized in various catalytic processes, including artificial photosynthesis, biochemical transformations, and polymerization reactions. Terpyridines and their transition metal complexes, which can be derived from similar pyridine-based ligands, have shown significant utility in organometallic catalysis. Their applications demonstrate the broad scope and limitations in organic and macromolecular chemistry, highlighting their importance in developing new catalytic methods and materials (Winter et al., 2011).
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJWPNCLZBUMRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744488 | |
Record name | 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188477-81-7 | |
Record name | 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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